Methyl 2-(5-bromo-2-methylphenyl)acetate
Overview
Description
Methyl 2-(5-bromo-2-methylphenyl)acetate: is an organic compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 5-bromo-2-methylbenzene with acetyl chloride in the presence of an aluminum chloride catalyst. The resulting ketone is then esterified with methanol to produce the target compound.
Grignard Reaction: Another approach is the reaction of 5-bromo-2-methylbenzene with magnesium to form the Grignard reagent, which is then reacted with methyl formate to yield the desired ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance production rates and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the bromine group to hydrogen, producing 2-(5-methylphenyl)acetate.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Carboxylic Acid: Methyl 2-(5-methylphenyl)acetate.
Hydrogenated Derivatives: Various substituted phenylacetates.
Nucleophilic Substitution Products: Diverse derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Methyl 2-(5-bromo-2-methylphenyl)acetate is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium catalysts used in these reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with palladium catalysts through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (in this case, the bromo-methylphenyl group) is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation . The compound’s action can lead to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain additives can enhance the yield of SM coupling reactions . In one study, copper acetate in combination with diethanolamine was found to substantially increase yields in a similar system .
Scientific Research Applications
Chemistry: Methyl 2-(5-bromo-2-methylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological and inflammatory conditions. Industry: The compound finds applications in the manufacture of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 2-(4-bromo-2-methylphenyl)acetate
Methyl 2-(3-bromo-2-methylphenyl)acetate
Methyl 2-(2-bromo-2-methylphenyl)acetate
Uniqueness: Methyl 2-(5-bromo-2-methylphenyl)acetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEYWFMQNOBQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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